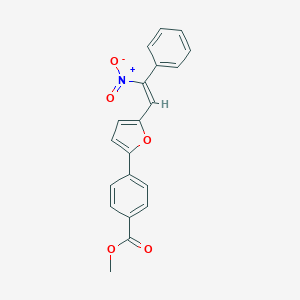![molecular formula C25H30N2OS B326924 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B326924.png)
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique combination of functional groups, including an indole core, a pyrrolidinylcarbonothioyl group, and an isopropyl-methylphenoxyethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidinylcarbonothioyl Group: This step involves the reaction of the indole derivative with pyrrolidine and carbon disulfide in the presence of a base such as potassium carbonate.
Attachment of the Isopropyl-Methylphenoxyethyl Side Chain: This can be achieved through a nucleophilic substitution reaction, where the indole derivative reacts with 2-(2-isopropyl-5-methylphenoxy)ethyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl or thio groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of new indole derivatives with different substituents.
Scientific Research Applications
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders.
Biological Studies: It can be used to study the biological activities of indole derivatives, including their interactions with enzymes, receptors, and other biomolecules.
Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of indole-based drugs and their effects on cellular pathways.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity through direct binding to the active site or allosteric sites.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, thereby modulating signal transduction pathways.
Pathway Interference: Interfering with cellular pathways involved in disease processes, such as apoptosis, cell proliferation, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
- 1-ethyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole
- 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbonitrile
Uniqueness
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinylcarbonothioyl group, in particular, differentiates it from other similar compounds and may contribute to its unique mechanism of action and biological activities.
Properties
Molecular Formula |
C25H30N2OS |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C25H30N2OS/c1-18(2)20-11-10-19(3)16-24(20)28-15-14-27-17-22(21-8-4-5-9-23(21)27)25(29)26-12-6-7-13-26/h4-5,8-11,16-18H,6-7,12-15H2,1-3H3 |
InChI Key |
FLDADENQQIFMAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCCC4 |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE](/img/structure/B326841.png)
![methyl1-[2-(2,3-dimethylanilino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B326845.png)
![4-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-phenyl-2-(2,4,6-trichlorophenyl)-1H-pyrazol-3-one](/img/structure/B326849.png)
![4-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B326850.png)
![2-(3-fluorophenyl)-4-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B326851.png)
![4-(5-{(Z)-[1-(4-ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B326852.png)
![4-(5-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B326853.png)
![4-(5-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B326854.png)
![4-Methyl-2,6-dioxo-5-[(5-phenyl-2-furyl)methylene]-1-propyl-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B326857.png)
![1-Allyl-5-{[5-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furyl]methylene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B326858.png)
![1,4-Dimethyl-2,6-dioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B326860.png)

![N-(1-methyl-2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]-1-{[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]methyl}ethyl)benzamide](/img/structure/B326865.png)
![5-[(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2-methoxyethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B326867.png)
